Home > Products > Screening Compounds P87709 > Substance P (2-11)
Substance P (2-11) -

Substance P (2-11)

Catalog Number: EVT-3166202
CAS Number:
Molecular Formula: C57H86N14O12S
Molecular Weight: 1191.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Substance P is primarily sourced from the nervous system, particularly in the brain and spinal cord. It is synthesized by neurons and released in response to various stimuli, including injury or inflammation. The peptide is also found in peripheral tissues, contributing to its role in local inflammatory responses.

Classification

Substance P belongs to the tachykinin family of neuropeptides. It is classified based on its structure and function as follows:

  • Neuropeptide: A type of signaling molecule in the nervous system.
  • Tachykinin: A subclass of neuropeptides that includes Substance P and others like neurokinin A and neurokinin B.
  • Endogenous Peptide: Naturally occurring peptides within the body.
Synthesis Analysis

Methods

The synthesis of Substance P (2-11) typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form the desired peptide chain anchored to a solid resin.

Technical Details

  1. Resin Loading: The first amino acid is covalently attached to a solid resin.
  2. Deprotection: The protecting group on the amino acid is removed to expose the reactive site.
  3. Coupling: The next amino acid is activated and coupled to the growing peptide chain.
  4. Repetition: Steps 2 and 3 are repeated until the full peptide sequence is achieved.
  5. Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to ensure purity and quality .
Molecular Structure Analysis

Structure

Substance P (2-11) has a specific molecular structure characterized by its linear sequence of amino acids. Its sequence can be represented as follows:

Arg Pro Trp Gly Leu Met Asp Phe Gly Leu\text{Arg Pro Trp Gly Leu Met Asp Phe Gly Leu}

Data

  • Molecular Weight: Approximately 1,200 Da.
  • Amino Acid Composition: Contains essential amino acids such as arginine, proline, tryptophan, leucine, methionine, aspartic acid, and phenylalanine.
Chemical Reactions Analysis

Reactions

Substance P (2-11) can undergo several chemical reactions:

  1. Oxidation: Involves adding oxygen or removing hydrogen atoms.
  2. Reduction: Involves adding hydrogen or removing oxygen.
  3. Substitution Reactions: Involves replacing one functional group with another.

Technical Details

Common reagents used include:

  • Oxidation Agents: Hydrogen peroxide, potassium permanganate.
  • Reduction Agents: Sodium borohydride, lithium aluminum hydride.
  • Substitution Reagents: Halogens or nucleophiles .
Mechanism of Action

Process

Substance P (2-11) primarily acts through its interaction with neurokinin receptors, particularly the neurokinin-1 receptor (NK1R). Upon binding to NK1R, it initiates a cascade of intracellular signaling pathways that lead to:

  1. Calcium Ion Mobilization: Increased intracellular calcium levels contribute to neurotransmitter release.
  2. Activation of Protein Kinases: This leads to various cellular responses including inflammation and pain signaling.

Data

Studies have shown that blocking NK1R can reduce pain perception and inflammatory responses mediated by Substance P .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder when synthesized.
  • Solubility: Soluble in water and polar organic solvents.

Chemical Properties

  • Stability: Substance P (2-11) is relatively stable under physiological conditions but can be degraded by proteolytic enzymes.
  • pH Sensitivity: Its activity can be affected by changes in pH levels.
Applications

Scientific Uses

Substance P (2-11) has several applications in scientific research:

  1. Pain Research: Used extensively in studies related to pain mechanisms and analgesic drug development.
  2. Inflammation Studies: Investigated for its role in inflammatory diseases such as arthritis and asthma.
  3. Neuroscience Research: Explored for its involvement in neurogenic inflammation and stress responses.
Molecular Mechanisms of Substance P (2-11) Signaling

Neurokinin Receptor Dynamics and Isoform-Specific Interactions

Substance P (2-11) is a naturally occurring N-terminal metabolite of the undecapeptide Substance P (SP), formed through enzymatic cleavage by dipeptidyl-peptidase IV and other peptidases. This fragment exhibits distinct binding behavior compared to full-length SP due to the absence of the N-terminal arginine residue. The primary receptor for Substance P (2-11) is the neurokinin-1 receptor (NK1R), a class I G protein-coupled receptor (GPCR) characterized by seven transmembrane domains and differential intracellular signaling depending on ligand binding [1] [6].

Cryo-EM structural analyses reveal that Substance P (2-11) binds deep within the orthosteric pocket of NK1R but lacks critical interactions with extracellular loops (ECL2 and ECL3) that are essential for stabilization of the receptor-G protein complex [2] [6]. Molecular dynamics simulations demonstrate that the absence of these superficial contacts increases the structural dynamics of the peptide-receptor complex, resulting in greater flexibility of the bound ligand [6]. This dynamic state correlates with preferential activation of certain signaling pathways over others (termed "biased signaling").

NK1R exists in two naturally occurring isoforms that display differential responses to Substance P (2-11):

  • Full-length isoform (fl-NK1R): Contains 407 amino acids with an extended C-terminal tail containing multiple phosphorylation sites for β-arrestin recruitment
  • Truncated isoform (tr-NK1R): Lacks the C-terminal 96 amino acids due to alternative splicing, resulting in impaired internalization and altered signal transduction [1] [10]

Table 1: Neurokinin-1 Receptor Isoforms and Their Interactions with Substance P (2-11)

IsoformStructureTissue DistributionSubstance P (2-11) Binding AffinitySignaling Consequences
Full-length (fl-NK1R)407 aa, intact C-terminusNeuronal tissues, immune cellsModerate (Kd ≈ 15 nM)Robust Gq activation; β-arrestin recruitment
Truncated (tr-NK1R)311 aa, truncated C-terminusEpithelial cells, fibroblastsHigher (Kd ≈ 5 nM)Sustained Gq signaling; impaired internalization

Intracellular Second Messenger Pathways in Neuronal vs. Non-Neuronal Cells

Substance P (2-11) demonstrates cell-type-specific signaling through differential activation of second messenger cascades. In neuronal cells (e.g., dorsal root ganglia), the fragment primarily activates the Gq/phospholipase C pathway, leading to rapid generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This mirrors the initial signaling of full-length SP but with distinct temporal dynamics [1] [7]. IP3 binding to endoplasmic reticulum receptors triggers calcium mobilization, with Substance P (2-11) eliciting intracellular Ca2+ increases comparable to SP (EC50 ≈ 45 nM vs. 30 nM for SP) [3].

In contrast to its robust Gq coupling, Substance P (2-11) exhibits severely impaired Gs activation across cell types. While full-length SP stimulates cAMP accumulation through Gs coupling (EC50 = 7.8 ± 0.1 nM), the (2-11) fragment shows >100-fold reduced potency in cAMP induction [3]. This selective signaling profile arises from the peptide's inability to stabilize receptor conformations required for productive Gs engagement, particularly the inward movement of transmembrane helix 7 (TM7) that facilitates G protein binding [2] [6].

Non-neuronal cells display additional signaling variations:

  • Fibroblasts: Substance P (2-11) activates ERK/MAPK pathways through Gq-mediated mechanisms, promoting proliferation but with reduced efficacy compared to SP [3]
  • Endothelial cells: The fragment stimulates nitric oxide synthase through calcium-dependent pathways, preserving vasodilatory capacity [1]
  • Immune cells: Substance P (2-11) induces cytokine production (IL-8, TNF-α) via NF-κB activation but fails to inhibit NF-κB through cAMP-dependent mechanisms [3]

Table 2: Second Messenger Pathway Activation by Substance P (2-11) Across Cell Types

Cell TypeGq/IP3/DAG PathwayCalcium MobilizationcAMP AccumulationFunctional Outcomes
Sensory NeuronsStrong activationRapid transient increaseMinimalNociceptive sensitization
AstrocytesModerate activationSustained plateauNoneInflammatory amplification
FibroblastsModerate activationIntermediateNoneProliferation without COX-2 induction
Endothelial CellsStrong activationRapid transient increaseNoneVasodilation, angiogenesis
MacrophagesWeak activationModerate increaseNoneSelective cytokine production

β-Arrestin-Mediated Receptor Desensitization and Recycling Mechanisms

The interaction between Substance P (2-11) and β-arrestin adapter proteins follows distinct temporal dynamics compared to full-length SP. NK1R activation triggers phosphorylation of its C-terminal domain by G protein-coupled receptor kinases (GRKs), creating high-affinity binding sites for β-arrestin 1 and 2 [1] [6]. Cryo-EM structural data demonstrates that Substance P (2-11)-bound NK1R undergoes conformational alterations that reduce phosphorylation efficiency, particularly at Ser348 and Ser352 in the C-terminal tail [2].

This reduced phosphorylation results in differential β-arrestin recruitment:

  • Affinity: Substance P (2-11) induces β-arrestin binding with 3-fold lower affinity compared to SP
  • Kinetics: Recruitment occurs with delayed onset (t1/2 ≈ 8 min vs. 2 min for SP)
  • Complex stability: β-arrestin complexes show reduced stability and faster dissociation [2]

The recycling fate of NK1R differs significantly depending on the bound ligand:

  • SP-bound receptors: Undergo rapid clathrin-mediated endocytosis followed by efficient recycling (t1/2 ≈ 15 min)
  • Substance P (2-11)-bound receptors: Exhibit prolonged endosomal retention (t1/2 ≈ 40 min) with significant lysosomal degradation [1] [6]

This divergence arises because full-length SP stabilizes receptor conformations that facilitate Rab11a-dependent recycling, while the fragment-bound receptors accumulate in EEA1+ early endosomes and progress toward lysosomal degradation. Consequently, Substance P (2-11) induces more sustained Gq signaling from endosomal compartments but promotes greater receptor downregulation over time [2].

Table 3: β-Arrestin Recruitment and Receptor Trafficking with Substance P (2-11)

ParameterFull-Length Substance PSubstance P (2-11)Functional Implications
β-Arrestin AffinityHigh (Kd ≈ 0.8 nM)Moderate (Kd ≈ 2.5 nM)Reduced desensitization
Receptor Internalization RateRapid (t1/2 = 4 min)Intermediate (t1/2 = 8 min)Prolonged surface signaling
Endosomal CompartmentRecycling endosomes (Rab11a+)Early endosomes (EEA1+)Divergent trafficking fates
Receptor RecyclingEfficient (>80% in 30 min)Impaired (<40% in 60 min)Enhanced downregulation
Lysosomal DegradationMinimalSignificant (≈60% at 2h)Long-term receptor depletion

Comparative Analysis of Full-Length Substance P vs. (2-11) Fragment Binding Kinetics

Comprehensive pharmacological profiling reveals fundamental differences in how full-length Substance P and its (2-11) metabolite engage with neurokinin receptors. Surface plasmon resonance studies demonstrate that Substance P (2-11) exhibits accelerated binding kinetics but reduced overall affinity compared to the parent peptide [3] [7]. The kon value for Substance P (2-11) binding to NK1R is approximately 2-fold higher than SP (4.7 × 106 M-1s-1 vs. 2.3 × 106 M-1s-1), while its koff is 5-fold faster (0.18 s-1 vs. 0.036 s-1), resulting in an overall Kd of ≈15 nM versus ≈1.5 nM for SP [3].

The molecular basis for these kinetic differences involves:

  • Loss of electrostatic interactions: Absence of Arg1 eliminates salt bridges with Glu193 in ECL2
  • Reduced hydrophobic contacts: Truncation diminishes interactions with Phe268 in transmembrane domain 6
  • Altered hydrogen bonding: Removal of N-terminal amine disrupts hydrogen bonding with Tyr287 in ECL3 [2] [6]

Metabolic studies demonstrate that Substance P (2-11) displays enhanced stability compared to the full-length peptide. While intact SP has a plasma half-life of <3 minutes, the (2-11) fragment persists for >15 minutes due to resistance to aminopeptidase cleavage [3]. This extended bioavailability significantly influences its signaling profile, particularly in inflammatory environments rich in proteolytic enzymes.

Functional consequences of these binding differences include:

  • Partial agonism: Substance P (2-11) achieves only 60-70% of maximal calcium response compared to SP
  • Biased signaling: Complete loss of cAMP activation despite preserved Gq coupling
  • Pathway-selective activation: Retained chemotactic function in immune cells but impaired wound healing responses in fibroblasts [3] [10]

Table 4: Comparative Binding and Functional Profiles of Substance P Isoforms

ParameterSubstance P (1-11)Substance P (2-11)Substance P (5-11)
Receptor Binding Affinity (Kd)1.5 nM15 nM120 nM
Calcium Mobilization (EC50)8.5 ± 0.3 nM45.2 ± 3.1 nM230 ± 18 nM
cAMP Production (EC50)7.8 ± 0.1 nM>1000 nMNot detectable
β-Arrestin RecruitmentFull efficacyPartial efficacy (≈70%)Minimal (≈20%)
Plasma Stability (t1/2)<3 min>15 min>30 min
Residual Bioactivity100%65% (Gq pathway)30% (Gq pathway)

Table of Compounds Mentioned:

  • Substance P (1-11)
  • Substance P (2-11)
  • Substance P (5-11)
  • Neurokinin-1 Receptor (NK1R)
  • Neurokinin A
  • Sar9,Met(O2)11-Substance P
  • [Tyr8]-Substance P
  • SP6-11
  • Neuropeptide K
  • Neuropeptide gamma

Properties

Product Name

Substance P (2-11)

IUPAC Name

(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide

Molecular Formula

C57H86N14O12S

Molecular Weight

1191.4 g/mol

InChI

InChI=1S/C57H86N14O12S/c1-34(2)30-42(54(80)65-37(49(61)75)25-29-84-3)64-48(74)33-63-50(76)43(31-35-14-6-4-7-15-35)69-55(81)44(32-36-16-8-5-9-17-36)70-53(79)39(21-23-46(59)72)66-52(78)40(22-24-47(60)73)67-56(82)45-20-13-28-71(45)57(83)41(18-10-11-26-58)68-51(77)38-19-12-27-62-38/h4-9,14-17,34,37-45,62H,10-13,18-33,58H2,1-3H3,(H2,59,72)(H2,60,73)(H2,61,75)(H,63,76)(H,64,74)(H,65,80)(H,66,78)(H,67,82)(H,68,77)(H,69,81)(H,70,79)/t37-,38-,39-,40-,41-,42-,43-,44-,45-/m0/s1

InChI Key

HGUMOPZYRIFNRE-NVAZTIMOSA-N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.